molecular formula C9H9ClF2O3S B13524960 3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride

3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride

Cat. No.: B13524960
M. Wt: 270.68 g/mol
InChI Key: HFSCSQPFDRRZQT-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a 3,4-difluorophenoxy substituent. This compound is characterized by its reactive sulfonyl chloride (-SO₂Cl) group, which enables its use as an intermediate in synthesizing sulfonamides, sulfonate esters, and other functionalized molecules.

Properties

Molecular Formula

C9H9ClF2O3S

Molecular Weight

270.68 g/mol

IUPAC Name

3-(3,4-difluorophenoxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C9H9ClF2O3S/c10-16(13,14)5-1-4-15-7-2-3-8(11)9(12)6-7/h2-3,6H,1,4-5H2

InChI Key

HFSCSQPFDRRZQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCCS(=O)(=O)Cl)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 3,4-difluorophenol with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Scientific Research Applications

3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential therapeutic applications due to its reactivity and selectivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of 3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride depends on its specific application. Generally, the compound exerts its effects through the reactivity of the sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify other molecules, thereby influencing various molecular targets and pathways .

Comparison with Similar Compounds

Research Findings and Implications

  • Reactivity Trends: The electron-withdrawing 3,4-difluorophenoxy group in the target compound likely enhances sulfonyl chloride reactivity compared to alicyclic substituents (e.g., dimethylcyclohexyloxy) .
  • Stability Considerations : Fluorine substituents may reduce hydrolysis susceptibility, but the sulfonyl chloride group remains moisture-sensitive.
  • Positional Effects of Fluorine : 3,4-difluoro substitution (target) vs. 3,5-difluoro (VDF) may alter electronic distribution and resistance to oxidative cleavage .

Biological Activity

3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride is a chemically significant compound due to its unique reactivity and potential applications in medicinal chemistry. This article examines its biological activity, synthesis, mechanisms of action, and relevant case studies that highlight its importance in various fields.

The molecular formula of this compound is C₉H₉ClF₂O₃S with a molecular weight of 270.68 g/mol. The compound features a sulfonyl chloride functional group, which is known for its reactivity in forming covalent bonds with nucleophiles.

PropertyValue
Molecular FormulaC₉H₉ClF₂O₃S
Molecular Weight270.68 g/mol
IUPAC NameThis compound
InChI KeyHFSCSQPFDRRZQT-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-difluorophenol with propane-1-sulfonyl chloride in the presence of bases like pyridine or triethylamine. This process is crucial for achieving high yields and purity in both laboratory and industrial settings.

The biological activity of this compound primarily arises from the reactivity of the sulfonyl chloride group. It can undergo nucleophilic substitution reactions, where it forms covalent bonds with various nucleophiles such as amines and alcohols. This property allows it to modify biomolecules, influencing various biological pathways.

Biological Applications

Research has indicated several potential applications for this compound:

  • Medicinal Chemistry : The compound is being investigated for its role in drug development, particularly in creating sulfonamide derivatives that exhibit antibacterial properties. For instance, studies have shown that certain sulfonamide compounds derived from similar structures have significant antibacterial activity against both gram-positive and gram-negative bacteria .
  • Biological Research : It is employed in modifying biomolecules to study biological processes. Its ability to selectively react with specific targets makes it valuable in biochemical assays and therapeutic applications.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial effects of novel sulfonamides synthesized from related compounds. Among them, certain derivatives exhibited potent activity against E. coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .
  • Cardiovascular Applications : In a patent related to cardiovascular disease treatment, compounds structurally similar to this compound were shown to inhibit cholesteryl ester transfer protein (CETP) activity, indicating potential therapeutic benefits in managing lipid levels and atherosclerosis .

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